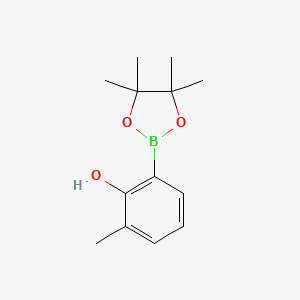

2-Hydroxy-3-methylphenylboronic acid pinacol ester

Beschreibung

2-Hydroxy-3-methylphenylboronic acid pinacol ester (CAS: 2095797-27-4) is a boronic ester with the molecular formula C₁₃H₁₉BO₃ and a molecular weight of 234.11 g/mol . Its structure features a hydroxyl group at the 2-position and a methyl group at the 3-position on the phenyl ring, combined with a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and solubility imparted by the pinacol ester moiety, which protects the boronic acid from undesired side reactions .

Eigenschaften

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPMAZPUYCEWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylphenylboronic acid pinacol ester typically

Biologische Aktivität

2-Hydroxy-3-methylphenylboronic acid pinacol ester is a boronic ester compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19BO3

- Molecular Weight : 229.1 g/mol

- CAS Number : 72219439

The compound features a boronic acid moiety, which is significant for its reactivity in various organic synthesis reactions, including the Suzuki-Miyaura coupling, a pivotal reaction in forming carbon-carbon bonds.

Boronic esters, including 2-hydroxy-3-methylphenylboronic acid pinacol ester, are known to interact with biological molecules through several mechanisms:

- Enzyme Inhibition : They can act as reversible inhibitors of certain enzymes, particularly serine proteases and kinases. This interaction is facilitated by the boronic acid group, which can form covalent bonds with the active sites of these enzymes.

- Cellular Effects : Research indicates that organoboron compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell survival and proliferation .

- Biochemical Pathways : The compound is involved in various biochemical pathways due to its ability to participate in reactions such as glycol protection and asymmetric synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of boronic esters. For instance:

- A study demonstrated that derivatives of boronic acids could effectively inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Another research highlighted the use of boronic compounds in targeted drug delivery systems, enhancing the efficacy of chemotherapeutic agents against resistant cancer types .

Enzyme Inhibition Studies

Research has shown that 2-hydroxy-3-methylphenylboronic acid pinacol ester exhibits notable enzyme inhibition properties:

- It has been tested against various serine proteases, showing significant inhibitory effects with IC50 values indicating potency comparable to known inhibitors .

- The interaction between this compound and enzymes has been characterized using kinetic studies, revealing competitive inhibition mechanisms that suggest potential therapeutic applications in treating diseases related to dysregulated protease activity .

Data Table: Biological Activity Overview

Case Studies

-

Case Study on Anticancer Effects :

- A study published in Journal of Medicinal Chemistry investigated a series of boronic esters, including 2-hydroxy-3-methylphenylboronic acid pinacol ester, for their anticancer properties. Results indicated that these compounds could reduce tumor growth in xenograft models significantly, showcasing their potential as novel anticancer agents .

- Enzyme Inhibition Research :

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester

- Molecular Formula : C₁₃H₁₉BO₄ (vs. C₁₃H₁₉BO₃ for the target compound) .

- Key Differences :

- Substitution pattern: Methoxy group at the 3-position instead of methyl.

- Reactivity : The methoxy group is electron-donating, which may reduce electrophilicity at the boron center compared to the methyl group in the target compound.

- Safety : Hazard codes include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications: Used in rhodium-catalyzed coupling reactions (e.g., with dihydrofuranones) .

4-Methylphenylboronic Acid Pinacol Ester

- Molecular Formula : C₁₃H₁₉BO₂ (CAS: 195062-57-8) .

- Key Differences: Lacks the hydroxyl group, reducing polarity and hydrogen-bonding capability. Solubility: Likely higher in non-polar solvents compared to hydroxylated analogs due to decreased polarity . Reactivity: Less prone to oxidation or deprotection under acidic conditions.

2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Physical and Chemical Properties Comparison

Q & A

Q. How is this compound utilized in synthesizing kinase inhibitors?

- Methodological Answer : It serves as a boronate ester precursor in Suzuki couplings to introduce aryl groups into pyridine or quinazoline cores. For FLT3 inhibitors, coupling with halogenated heterocycles followed by Boc deprotection and functionalization yields target molecules. Purity-critical steps require inert atmosphere handling and Pd scavengers (e.g., SiliaBond Thiol) post-reaction .

Q. What role does it play in ROS-responsive drug delivery systems?

- Methodological Answer : The ester is grafted onto polymer backbones (e.g., β-cyclodextrin or PEG) to create H₂O₂-labile linkages. Upon ROS exposure, boronate cleavage releases payloads (e.g., anticancer drugs). Validate responsiveness using fluorogenic probes (e.g., Amplex Red) and monitor degradation via GPC or MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.